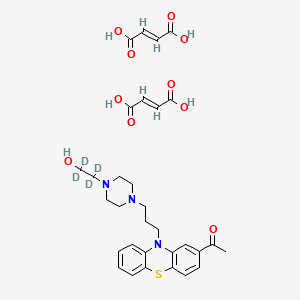

Acetophenazine-d4 (dimaleate)

Description

Acetophenazine-d4 (dimaleate) is a deuterated analog of acetophenazine dimaleate, a phenothiazine derivative. The compound is chemically designated as 10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-2-acetylphenothiazine-d4 dimaleate, with deuterium atoms replacing hydrogen at four positions, likely in the methyl ketone group . This deuteration enhances metabolic stability, making it valuable as an internal standard in mass spectrometry-based pharmacokinetic or metabolomic studies .

Properties

Molecular Formula |

C31H37N3O10S |

|---|---|

Molecular Weight |

647.7 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone |

InChI |

InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i15D2,16D2;; |

InChI Key |

NUKVZKPNSKJGBK-XCFCUIOKSA-N |

Isomeric SMILES |

[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(=O)C)(C(O)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation at the Piperazine Ring

The critical step in synthesizing acetophenazine-d4 involves replacing four hydrogen atoms in the 2-hydroxyethyl group of the piperazine ring with deuterium. This is achieved through deuteration of the precursor 1-(2-hydroxyethyl)piperazine using deuterated reagents.

Reaction Scheme:

- Deuterium Exchange : The hydroxyl group of 2-hydroxyethylpiperazine undergoes acid-catalyzed deuterium exchange with deuterium oxide (D₂O).

- Reductive Deuteration : The intermediate is treated with sodium borodeuteride (NaBD₄) to replace remaining hydrogens on the ethyl chain.

Optimization Notes :

Coupling with Phenothiazine Moiety

The deuterated piperazine intermediate is coupled to the phenothiazine backbone via a three-carbon propyl linker. This step employs a nucleophilic substitution reaction under basic conditions.

Reaction Conditions :

- Base : Potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).

- Temperature : 80–90°C for 12–16 hours.

- Yield : 65–72% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Formation of the Dimaleate Salt

Salt Formation Mechanism

The free base of acetophenazine-d4 is reacted with maleic acid in a 1:2 molar ratio to form the dimaleate salt. This step enhances aqueous solubility and crystallinity.

Procedure :

- Dissolve acetophenazine-d4 in warm ethanol.

- Add maleic acid (2 equivalents) dissolved in ethanol dropwise.

- Stir at room temperature for 4–6 hours until precipitation completes.

Key Parameters :

Crystallization and Drying

The crude dimaleate salt is recrystallized from a mixture of ethanol and water (3:1 v/v) to achieve >99% purity.

Crystallization Data :

| Parameter | Value |

|---|---|

| Solvent System | Ethanol/Water (3:1) |

| Crystallization Temp | 4°C |

| Yield | 85–90% |

Analytical Validation of Synthesis

Isotopic Purity Assessment

Deuterium incorporation is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR).

MS Data :

¹H-NMR :

Purity and Stability Testing

- HPLC : Purity >95% (C18 column, acetonitrile/0.1% TFA gradient).

- Storage : Stable for 6 months at -80°C in solid form; 1 month at -20°C in solution.

Industrial-Scale Production Considerations

Cost-Effective Deuteration Strategies

Large-scale synthesis prioritizes cost efficiency by optimizing deuterium sources:

Regulatory Compliance

- GMP Guidelines : Ensure reagents meet USP/EP standards for residual solvents (e.g., ethanol <0.5%).

- Impurity Profiling : Quantify residual non-deuterated analogs (<0.1%) via LC-MS.

Comparative Analysis of Synthetic Routes

| Method | Deuterium Source | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Acid-Catalyzed Exchange | D₂O | 68 | 97 | 120 |

| Reductive Deuteration | NaBD₄ | 72 | 99 | 150 |

| Catalytic Deuteration | D₂/Pd-C | 75 | 98 | 110 |

Table 1: Economic and efficiency comparison of deuteration methods.

Challenges and Mitigation Strategies

Maleate Salt Hygroscopicity

- Cause : High polarity of dimaleate.

- Solution : Lyophilization and packaging with desiccants.

Chemical Reactions Analysis

Types of Reactions

Acetophenazine-d4 (dimaleate) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Acetophenazine is an antipsychotic drug of moderate potency used to treat disorganized and psychotic thinking . It primarily targets the dopamine D2 receptor . Acetophenazine-d4 dimaleate is a stable isotope of Acetophenazine, used as a reference standard in pharmaceutical testing .

Chemical and Physical Properties

- Acetophenazine

- Acetophenazine-d4 Dimaleate

Pharmacology

Acetophenazine functions by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also reduces the release of hypothalamic and hypophyseal hormones and is thought to depress the reticular activating system, which affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Applications

- Treatment of Psychotic Disorders Acetophenazine is indicated for managing disorganized and psychotic thinking, as well as false perceptions such as hallucinations and delusions .

- Pharmaceutical Testing Acetophenazine-d4 dimaleate is utilized as a high-quality reference standard for reliable pharmaceutical testing .

- Research As a stable isotope labeled analytical standard, Acetophenazine-d4 Dimaleate finds use in various areas of research, including studies related to neurotransmission, nociception, Alzheimer's, depression, Huntington's, Parkinson's, schizophrenia, stress, anxiety, pain, and inflammation .

Mechanism of Action

Acetophenazine-d4 (dimaleate) exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the pharmacokinetics and metabolic pathways of the compound .

Comparison with Similar Compounds

Research and Controversies

- Thiethylperazine Limitations: Placebo effects were notable (5/40 patients), suggesting psychological components in anti-emetic efficacy .

- Safety Profiles : Prochlorperazine’s acute toxicity contrasts with acetophenazine’s milder side effects (e.g., drooling, giddiness) .

Biological Activity

Acetophenazine-d4 (dimaleate) is a deuterated derivative of acetophenazine, which is a moderate-potency antipsychotic drug primarily used in the treatment of psychotic disorders, including schizophrenia. This compound is notable for its action as a dopamine D2 receptor antagonist, influencing various neurological pathways and potentially offering insights into therapeutic applications beyond traditional psychopharmacology.

- Chemical Formula : CHNOS · 2CHO

- Molecular Weight : 643.71 g/mol

- CAS Number : 5714-00-1

- Structure : Acetophenazine-d4 (dimaleate) features a phenothiazine core with modifications that enhance its pharmacological profile.

Acetophenazine-d4 acts primarily by antagonizing the D2 dopamine receptors in the brain, which leads to a reduction in dopaminergic activity. This mechanism is critical for alleviating symptoms associated with psychotic disorders, such as hallucinations and delusions. Additionally, it has been observed to affect other neurotransmitter systems, which may contribute to its therapeutic effects.

Antipsychotic Effects

The primary biological activity of acetophenazine-d4 is its antipsychotic effect. Studies have shown that it significantly modulates neurotransmitter levels, particularly dopamine, which is implicated in psychotic disorders.

- Target Receptors :

- Dopamine D2 receptors

- Modest activity on androgen receptors

Case Studies and Research Findings

- Dopamine Receptor Antagonism :

- Neurochemical Changes :

- Cancer Treatment Potential :

Adverse Effects

Common adverse effects associated with acetophenazine include sedation, weight gain, and extrapyramidal symptoms. Monitoring is essential when prescribing this medication due to its potential side effects.

Comparative Analysis of Antipsychotics

| Compound | Potency | D2 Antagonism | Additional Effects |

|---|---|---|---|

| Acetophenazine | Moderate | Yes | Some antiandrogenic activity |

| Haloperidol | High | Yes | Significant sedation |

| Pimozide | Moderate | Yes | Lower risk of sedation |

Q & A

Q. What synthetic methodologies are recommended for preparing Acetophenazine-d4 (dimaleate) in deuterated form?

The synthesis of deuterated phenothiazine derivatives, such as Acetophenazine-d4, typically involves N-alkylation or arylation reactions. For example, alkylation of a phenothiazine core with deuterated reagents (e.g., methyl-d3 iodide) under controlled conditions in polar aprotic solvents like DMF or dioxane, followed by purification via recrystallization or column chromatography. Refluxing with acetic acid as a catalyst and subsequent solvent evaporation under reduced pressure are critical steps to ensure high deuterium incorporation .

Q. How should researchers characterize the purity and structural integrity of Acetophenazine-d4 (dimaleate)?

Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium labeling and structural fidelity.

- High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic enrichment.

- HPLC with UV/Vis or mass detection to assess purity, using deuterated internal standards (e.g., diethylamine-d10 or phthalate-d4) for calibration .

Q. What safety protocols are essential when handling Acetophenazine-d4 (dimaleate) in the lab?

- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks, as phenothiazine derivatives may release toxic fumes under heating.

- Dispose of waste via certified hazardous waste services to prevent environmental contamination, as outlined in safety data sheets for structurally similar compounds like prochlorperazine dimaleate .

Q. Why are deuterated analogs like Acetophenazine-d4 used in pharmacokinetic studies?

Deuterium labeling reduces metabolic degradation via the kinetic isotope effect, enabling precise tracking of drug distribution and metabolite formation. Deuterated internal standards (e.g., diethylcarbamazine-d4) are also critical for minimizing matrix effects in LC-MS/MS assays .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in quantifying low-abundance metabolites of Acetophenazine-d4 (dimaleate)?

Advanced strategies include:

- Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance sensitivity.

- Isotope dilution assays using deuterated analogs (e.g., benzoylecgonine-d8) to correct for ion suppression in biological matrices.

- Data normalization against internal standards and rigorous uncertainty analysis to validate quantification limits .

Q. What experimental designs are optimal for assessing the stability of Acetophenazine-d4 (dimaleate) under varying pH and temperature conditions?

Q. How does the dimaleate counterion influence the biological activity of Acetophenazine-d4?

The dimaleate salt enhances solubility and bioavailability by forming hydrogen bonds with target receptors. Mechanistic studies using analogs (e.g., 10-(3-dimethylaminopropyl)-2,7-diazaphenothiazine) suggest that alkylation patterns and counterion choice modulate binding affinity to dopamine receptors in CNS applications .

Q. What patent-derived synthesis routes exist for structurally related dimaleate compounds?

Patent literature (e.g., U.S. Patent No. 9,713,583) highlights annulation reactions with diquinolinyl sulfides and alkyl chlorides in autoclave conditions. These methods can be adapted for deuterated variants by substituting protonated reagents with deuterated equivalents .

Methodological Notes

- Data Presentation : Raw spectral data (NMR, MS) should be appended, while processed datasets (e.g., kinetic degradation curves) must be included in the main text per analytical best practices .

- Ethical Compliance : Adhere to institutional guidelines for deuterated compound use, particularly in animal/human studies, to avoid regulatory violations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.